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Compound of Interest

Compound Name: 4H-Pyrazole-3-carboxylic acid
CAS No.: 855643-75-3
Cat. No.: B1507540
Get Quote
. J

This technical guide provides an in-depth analysis of Pyrazole-3-carboxylic acid, addressing
the specific nomenclature "4H-Pyrazole-3-carboxylic acid" through the lens of tautomeric
equilibrium and structural stability.

Part 1: Executive Technical Summary

Compound Identity & Tautomeric Clarification The term "4H-Pyrazole-3-carboxylic acid"
refers to a specific tautomer of the stable chemical entity 1H-Pyrazole-3-carboxylic acid (CAS:
1621-91-6). In the solid state and standard solution conditions, the 1H-tautomer is the
thermodynamically dominant species due to aromatic stabilization. The 4H-tautomer, where the
hydrogen resides on the C4 carbon, disrupts the aromatic

-system, making it a high-energy intermediate rather than an isolable stable solid.

This guide focuses on the physicochemical properties of the stable 1H-congener while detailing
the tautomeric landscape critical for binding interactions in drug discovery.

Part 2: Physical Properties & Characterization
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The following data characterizes the stable 1H-form, which is the reagent supplied
commercially and used in synthesis.

Table 1: Physicochemical Specifications
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Property Value | Description Context/Notes
Often chemically equivalent to
) ) 1H-Pyrazole-5-carboxylic acid
IUPAC Name 1H-Pyrazole-3-carboxylic acid ) o
due to rapid tautomerism in
solution.
Primary identifier for the stable
CAS Number 1621-91-6 i
aromatic form.
C
H
Molecular Formula N MW: 112.09 g/mol
O

Decomposes upon melting;

high MP indicates strong

Melting Point 213 °C (dec.) ) ]
intermolecular H-bonding
(dimer formation).
High: DMSO, Solubility in water increases
- MethanolModerate: significantly at pH > 4
Solubility )
EthanolLow: Water (neutral (formation of carboxylate
pH) anion).
) Typical for heterocyclic
pKa (Acid) 3.5-3.8 (COOH) . ]
carboxylic acids.
Protonation of the N2 nitrogen
pKa (Base) ~2.5 (Pyrazolium) occurs only in strongly acidic
media.
Hydrophilic scaffold; favorable
LogP -0.1 for lowering lipophilicity in drug
design.
) ) Forms hydrogen-bonded
Appearance White crystalline powder

dimers in the crystal lattice.
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Spectroscopic Signature
e HNMR (DMSO-d

):

13.0 (br s, 1H, COOH), 13.2 (br s, 1H, NH), 7.7 (d, 1H, C5-H), 6.7 (d, 1H, C4-H). Note: Broad
signals for NH/COOH indicate rapid exchange.

e MS (ESI):m/z 113 [M+H]

, 111 [M-H]

Part 3: Tautomerism & Structural Logic

Understanding the "4H" designation requires analyzing the proton migration pathways. In drug
development, the 4H-form is often a transient species in catalytic cycles or a theoretical binding
pose, but not the bulk material.

Diagram 1: Tautomeric Equilibrium Landscape

This diagram illustrates the energetic relationship between the stable 1H-form and the unstable
4H-isomer.
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Caption: The 1H and 2H forms are degenerate tautomers in solution. The 4H form disrupts the
6

-electron system, making it energetically unfavorable.

Part 4: Experimental Protocols
Protocol A: Synthesis via Oxidation of 3-Methylpyrazole

This is the standard industrial and laboratory route to high-purity Pyrazole-3-carboxylic acid.

Reagents:

3-Methylpyrazole (1.0 eq)

Potassium Permanganate (KMnO

) (2.5 eq)

Water (Solvent)[1]

Hydrochloric Acid (HCI) (for workup)
Step-by-Step Methodology:

» Dissolution: Dissolve 3-methylpyrazole (8.2 g, 0.1 mol) in 500 mL of water in a 1L round-
bottom flask equipped with a reflux condenser.

o Oxidation: Heat the solution to 80°C. Add KMnO

(39.5 g, 0.25 mol) portion-wise over 2 hours. Caution: Exothermic reaction; maintain
temperature control.

o Reflux: After addition, reflux the mixture for 3—4 hours. The purple color should fade to brown
(MnO

precipitate).
« Filtration: Filter the hot solution through a Celite pad to remove insoluble MnO

. Wash the pad with hot water.
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Concentration: Evaporate the filtrate to approximately 100 mL volume under reduced
pressure.

Acidification: Cool the filtrate to 0°C in an ice bath. Acidify to pH 2 using concentrated HCI.

Crystallization: The product will precipitate as a white solid. Filter, wash with ice-cold water (2
x 20 mL), and dry in a vacuum oven at 50°C.

Validation: Verify purity via melting point (211-213°C) and NMR.

Protocol B: Determination of pKa (Potentiometric
Titration)

To determine the precise ionization state for formulation.

Preparation: Dissolve 20 mg of Pyrazole-3-carboxylic acid in 20 mL of degassed water. (If
solubility is low, use 10% Methanol/Water).

o Titrant: Standardized 0.01 M NaOH.
¢ Measurement: Titrate slowly at 25°C under N

atmosphere, recording pH vs. Volume added.

e Analysis: The first inflection point corresponds to the carboxylic acid deprotonation (pKa
~3.6). The second inflection (NH deprotonation) is typically too high (>13) to observe in
agueous titration.

Part 5: Applications in Drug Discovery

Scaffold Utility: The pyrazole-3-carboxylic acid moiety acts as a bioisostere for benzoic acid or
amide linkages. It is a critical pharmacophore in:

» Kinase Inhibitors: The pyrazole NH and N: act as a donor-acceptor pair for the hinge region
of ATP-binding sites.

e GPCR Ligands: The carboxylic acid can form salt bridges with arginine/lysine residues in
receptor pockets.
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Diagram 2: Synthetic Utility Flow

Amide Coupling
R-NH2 / HATU (Drug Intermediates)
3-Methvipyrazole Oxidation 1H-Pyrazole-3-COOH
Y (KMnO4/H20) (Core Scaffold) R-OH /H+
Esterification

(Prodrugs)

Click to download full resolution via product page

Caption: The carboxylic acid serves as a divergent point for synthesizing amides and esters in
medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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